molecular formula C21H19FN4 B6140741 1-(2-fluorophenyl)-2-(1H-pyrazol-5-ylmethyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole

1-(2-fluorophenyl)-2-(1H-pyrazol-5-ylmethyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole

Cat. No.: B6140741
M. Wt: 346.4 g/mol
InChI Key: DFKGENUDQGJFOH-UHFFFAOYSA-N
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Description

1-(2-fluorophenyl)-2-(1H-pyrazol-5-ylmethyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of their rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluorophenyl)-2-(1H-pyrazol-5-ylmethyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole ring, followed by the introduction of the fluorophenyl group and the construction of the tetrahydropyridoindole core. Common reagents used in these reactions include fluorobenzene, pyrazole derivatives, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2-fluorophenyl)-2-(1H-pyrazol-5-ylmethyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The fluorophenyl group can participate in substitution reactions, where the fluorine atom is replaced by other functional groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups like amines or ethers.

Scientific Research Applications

Chemistry

In chemistry, 1-(2-fluorophenyl)-2-(1H-pyrazol-5-ylmethyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules. Its ability to form hydrogen bonds and participate in π-π interactions could make it a candidate for drug design and development.

Medicine

In medicine, the compound could be investigated for its pharmacological properties. Its structural features suggest potential activity as an enzyme inhibitor or receptor modulator, which could lead to the development of new therapeutic agents.

Industry

In industry, this compound might be used in the production of specialty chemicals, agrochemicals, or advanced materials. Its unique properties could make it suitable for applications requiring specific chemical reactivity or stability.

Mechanism of Action

The mechanism of action of 1-(2-fluorophenyl)-2-(1H-pyrazol-5-ylmethyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound could bind to the active site of an enzyme, blocking its activity.

    Receptor Modulation: It might interact with cell surface receptors, altering signal transduction pathways.

    DNA Intercalation: The compound could insert itself between DNA base pairs, affecting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-(2-fluorophenyl)-2-(1H-pyrazol-5-ylmethyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole include other heterocyclic compounds with fluorophenyl and pyrazole groups. Examples might include:

  • 1-(2-fluorophenyl)-2-(1H-pyrazol-5-ylmethyl)-1,3,4,9-tetrahydropyrido[3,4-b]pyridine
  • 1-(2-fluorophenyl)-2-(1H-pyrazol-5-ylmethyl)-1,3,4,9-tetrahydropyrido[3,4-b]quinoline

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring structures. This unique arrangement can confer distinct chemical reactivity, biological activity, and physical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(2-fluorophenyl)-2-(1H-pyrazol-5-ylmethyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN4/c22-18-7-3-1-6-17(18)21-20-16(15-5-2-4-8-19(15)24-20)10-12-26(21)13-14-9-11-23-25-14/h1-9,11,21,24H,10,12-13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFKGENUDQGJFOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C2=C1C3=CC=CC=C3N2)C4=CC=CC=C4F)CC5=CC=NN5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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